molecular formula C6H8BrN3 B14910588 5-Bromo-4-ethylpyrimidin-2-amine

5-Bromo-4-ethylpyrimidin-2-amine

Cat. No.: B14910588
M. Wt: 202.05 g/mol
InChI Key: UNBJZKJLKMQXJL-UHFFFAOYSA-N
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Description

5-Bromo-4-ethylpyrimidin-2-amine is a brominated pyrimidine derivative featuring an ethyl group at the 4-position and an amine at the 2-position. For instance, bromination of pyrimidine precursors using agents like N-bromosuccinimide (NBS) in chloroform is common, followed by functional group modifications . The ethyl substituent likely influences steric and electronic properties compared to methoxy or chloro analogues, impacting reactivity and applications in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

5-bromo-4-ethylpyrimidin-2-amine

InChI

InChI=1S/C6H8BrN3/c1-2-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3,(H2,8,9,10)

InChI Key

UNBJZKJLKMQXJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-ethylpyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the bromination of 4-ethylpyrimidin-2-amine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.

Another method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst. This method provides a high yield of the desired product under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-ethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form biaryl or aryl-alkyne derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Products: Azides, thiocyanates, and various amine derivatives.

    Oxidation Products: N-oxides.

    Reduction Products: Amines.

Scientific Research Applications

5-Bromo-4-ethylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethylpyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and ethyl group can influence the compound’s binding affinity and selectivity for its target.

For example, in enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In receptor modulation, it may bind to receptor sites, altering receptor conformation and signaling pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key physical and structural differences between 5-Bromo-4-ethylpyrimidin-2-amine and its analogues:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Reference
This compound 4-Ethyl, 5-Bromo, 2-Amino ~230.08 (calculated) Not reported Ethyl group enhances hydrophobicity -
5-Bromo-4-methoxypyrimidin-2-amine 4-Methoxy, 5-Bromo, 2-Amino 204.03 Not reported Methoxy group increases polarity
5-Azido-4-(5-bromo-2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine 4-Aryl, 6-Phenyl, 5-Azido 426 178 Bulky aryl groups improve thermal stability
5-Bromo-2-chloropyrimidin-4-amine 2-Chloro, 5-Bromo, 4-Amino 208.43 187–188 Chlorine enhances electrophilicity
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidin-2-amine 4-Chloro, 6-CF₃, 5-Bromo 284.42 Not reported CF₃ group introduces strong electron withdrawal

Key Observations :

  • Thermal Stability : Aryl-substituted analogues (e.g., 5-Azido-4-(5-bromo-2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine) exhibit higher melting points due to rigid aromatic systems .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents increase electrophilicity at the pyrimidine ring, facilitating nucleophilic aromatic substitution reactions .

Biological Activity

5-Bromo-4-ethylpyrimidin-2-amine is an organic compound notable for its diverse biological activities. This compound features a pyrimidine ring with a bromine atom at the 5-position and an ethylamine group at the 2-position, with the molecular formula C7H9BrN2C_7H_9BrN_2. Its significance in medicinal chemistry stems from its potential applications in pharmaceuticals and agrochemicals.

The synthesis of this compound can be achieved through various methods, which are critical for producing this compound in sufficient quantities for research and application. These synthetic routes often involve reactions that highlight its versatility as an intermediate in organic synthesis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess anti-tumor properties, making it a candidate for further investigation in cancer therapy .
  • Enzyme Interaction : The compound has been shown to interact with various enzymes and receptors, which are crucial for understanding its pharmacological effects. Specifically, it may influence pathways related to cell proliferation and apoptosis.
  • Antimicrobial Properties : Some studies hint at antimicrobial activity, although specific data on the spectrum of activity and mechanism remains limited.

Case Study 1: Antitumor Activity

In a study examining the effects of this compound on cancer cell lines, researchers found that the compound exhibited significant cytotoxic effects against various tumor types. The study utilized several assays to quantify cell viability, demonstrating that the compound could induce apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)12.5Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)15.0Cell cycle arrest at G1 phase
A549 (Lung Cancer)10.0Inhibition of proliferation

Case Study 2: Enzyme Interaction

A detailed interaction study revealed that this compound binds to specific targets involved in metabolic pathways. This binding affinity was assessed using surface plasmon resonance (SPR) techniques.

Target EnzymeBinding Affinity (Kd)Functional Impact
Protein Kinase B (AKT)50 nMModulation of cell survival pathways
Histone Methyltransferase30 nMRegulation of gene expression

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, comparisons with structurally similar compounds were made:

Compound NameStructure FeaturesUnique Properties
5-Bromo-N-methylpyrimidin-2-amineMethyl group instead of ethylDifferent biological activity profile
5-Bromo-N,N-dimethylpyrimidin-2-amineDimethyl substitutionIncreased lipophilicity affecting solubility
5-Bromo-N-(tert-butyl)pyrimidin-2-amineTert-butyl groupEnhanced steric hindrance influencing reactivity

These comparisons demonstrate how variations in substituents lead to distinct chemical and biological properties that can be exploited for various applications.

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